4-Bromo-2-propoxyphenylboronic acid
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Overview
Description
4-Bromo-2-propoxyphenylboronic acid is an organoboron compound that features a bromine atom, a propoxy group, and a boronic acid moiety attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-propoxyphenylboronic acid typically involves the borylation of an aryl halide. One common method is the reaction of 4-bromo-2-propoxyphenylmagnesium bromide with a boron-containing reagent such as trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-propoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Bromo-2-propoxyphenylboronic acid has several applications in scientific research:
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in biochemical studies.
Industry: This compound can be used in the development of advanced materials and as a precursor for various functionalized molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-propoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling . The boronic acid moiety can also form reversible covalent bonds with diols and other nucleophiles, which is useful in biological applications .
Comparison with Similar Compounds
- 4-Bromophenylboronic acid
- 2-Propoxyphenylboronic acid
- 4-Bromo-2-hydroxyphenylboronic acid
Comparison: 4-Bromo-2-propoxyphenylboronic acid is unique due to the presence of both a bromine atom and a propoxy group on the phenyl ring. This combination allows for versatile reactivity, enabling both electrophilic and nucleophilic substitution reactions. In contrast, 4-Bromophenylboronic acid lacks the propoxy group, limiting its reactivity to some extent. Similarly, 2-Propoxyphenylboronic acid lacks the bromine atom, which reduces its utility in certain cross-coupling reactions.
Properties
Molecular Formula |
C9H12BBrO3 |
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Molecular Weight |
258.91 g/mol |
IUPAC Name |
(4-bromo-2-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H12BBrO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |
InChI Key |
DNQCJHQDKFIFQG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)OCCC)(O)O |
Origin of Product |
United States |
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